![molecular formula C18H26N2O2 B174360 3-苄基-3,8-二氮杂双环[3.2.1]辛烷-8-羧酸叔丁酯 CAS No. 149771-43-7](/img/structure/B174360.png)

3-苄基-3,8-二氮杂双环[3.2.1]辛烷-8-羧酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases .

Synthesis Analysis

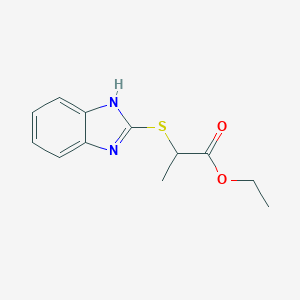

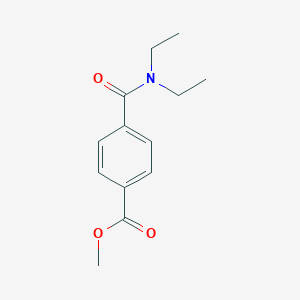

The synthesis of Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can be achieved from Benzyl bromide and 8-BOC-3,8-DIAZA-BICYCLO[3.2.1]OCTANE .Molecular Structure Analysis

The molecular structure of Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is C18H26N2O2 .Physical And Chemical Properties Analysis

Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has a molecular weight of 302.42 . It has a predicted boiling point of 393.4±35.0 °C and a predicted density of 1.117±0.06 g/cm3 .科学研究应用

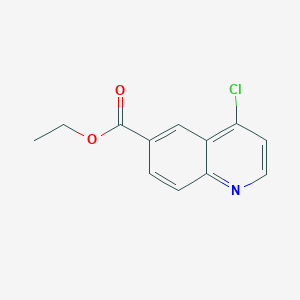

吡咯并[2,3-b]吡啶的合成

该化合物用于制备取代的吡咯并[2,3-b]吡啶,这些化合物对于抑制有毒内质网应激很重要 .

托品碱生物碱合成

该化合物中枢的8-氮杂双环[3.2.1]辛烷骨架,在合成具有广泛生物活性的托品碱生物碱中至关重要 .

与μ-阿片受体结合

该化合物的衍生物已被研究其与μ-阿片受体的结合亲和力,这在疼痛管理和麻醉药物开发中很重要 .

杀线虫活性

某些衍生物对植物寄生线虫表现出杀线虫活性,这有利于农业害虫防治 .

氮杂狄尔斯-阿尔德反应

该化合物参与形成二氮杂双环[3.2.1]辛烷产物的反应,这些产物在有机合成和药物中很重要 .

抗心律失常药物类似物

安全和危害

作用机制

Target of Action

Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is primarily used in the preparation of pharmaceutical compounds for the prevention or treatment of diseases associated with poly (ADP-ribose)polymerase-1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes, including DNA repair, genomic stability, and programmed cell death .

Mode of Action

This could involve inhibiting the enzymatic activity of PARP-1, thereby affecting the DNA repair process and potentially leading to cell death .

Biochemical Pathways

The compound’s interaction with PARP-1 affects the DNA repair pathway. By inhibiting PARP-1, the compound may prevent the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death . This mechanism is often exploited in cancer therapy, where the aim is to induce the death of cancer cells .

Result of Action

The primary result of the action of Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is the potential induction of cell death due to the accumulation of unrepaired DNA damage . This is particularly relevant in the context of cancer cells, where the compound could potentially be used to selectively induce cell death .

Action Environment

The action of Tert-butyl 3-benzyl-3,8-diazabicyclo[321]octane-8-carboxylate, like many other compounds, can be influenced by various environmental factorsFor instance, the compound should be stored in an inert atmosphere at 2-8°C .

属性

IUPAC Name |

tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-15-9-10-16(20)13-19(12-15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPMFGUNMBWHIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CN(C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00577767 |

Source

|

| Record name | tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149771-43-7 |

Source

|

| Record name | 3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149771-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B174277.png)

![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)

![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)

![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)